Trimethyloxonium

electrophilic methylation alkylating agent reactivity oxonium salt chemistry

Trimethyloxonium tetrafluoroborate sits at the apex of electrophilic methylation reactivity (Me₃O⁺ > MeOTf > Me₂SO₄ > MeI). It quantitatively methylates electron-deficient, sterically hindered nucleophiles where MeI/DMS fail. Reactions proceed at neutral pH, preserving acid/base-labile substrates—essential for spirastrellolide-class natural products. Its ~90-fold rate advantage over DMS enables second-timescale RNA footprinting. In polymer chemistry, it initiates cationic polymerization with minimal chain termination. Procure the definitive methylation reagent for your most demanding substrates.

Molecular Formula C3H9O+
Molecular Weight 61.1 g/mol
CAS No. 43625-65-6
Cat. No. B1219515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyloxonium
CAS43625-65-6
Synonymstrimethyloxonium
trimethyloxonium hexachloroantimonate (-1)
trimethyloxonium hexafluorophosphate (-1)
Molecular FormulaC3H9O+
Molecular Weight61.1 g/mol
Structural Identifiers
SMILESC[O+](C)C
InChIInChI=1S/C3H9O/c1-4(2)3/h1-3H3/q+1
InChIKeyQDNCLIPKBNMUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyloxonium CAS 43625-65-6: Properties and Procurement Overview for the Parent Cation of Meerwein's Salt Methylating Reagents


Trimethyloxonium (CAS 43625-65-6), the parent trimethyloxidanium cation [(CH₃)₃O]⁺, is the active electrophilic species in Meerwein's salt reagents and serves as a powerful, commercially available methylating agent that functions as a synthetic equivalent of the CH₃⁺ carbocation [1]. It is almost always procured and utilized as its tetrafluoroborate salt (CAS 420-37-1), a white, crystalline solid with a molar mass of 147.91 g·mol⁻¹ that is generally ranked as the strongest commercially available reagent for electrophilic methylation . The compound is a hard electrophile that reacts preferentially at sites of highest electron density and can be handled in air for brief periods, though it is hygroscopic and optimally stored under an inert atmosphere at −20 °C [2].

Why Trimethyloxonium Tetrafluoroborate Cannot Be Interchanged with Other Methylating Agents Without Compromising Reaction Outcomes


Methylating agents occupy a continuum of electrophilic reactivity rather than representing interchangeable synthetic equivalents; trimethyloxonium tetrafluoroborate occupies the apex of this continuum among commercially available reagents [1]. Its electrophilicity exceeds that of methyl triflate, methyl fluorosulfonate, dimethyl sulfate, and methyl iodide in a well-established reactivity hierarchy that directly determines which nucleophilic substrates can be successfully methylated, the reaction conditions required, and the observed regioselectivity [2]. Substituting a weaker electrophile for trimethyloxonium tetrafluoroborate risks incomplete conversion of weakly nucleophilic substrates, mandates harsher reaction conditions that may compromise sensitive functional groups, or fundamentally alters the site of methylation in ambident nucleophiles [3].

Quantitative Differentiation Evidence for Trimethyloxonium Relative to Alternative Methylating Reagents


Relative Electrophilicity Ranking: Trimethyloxonium Tetrafluoroborate Outranks All Common Commercial Methylating Agents

Trimethyloxonium salts exhibit higher electrophilicity than all other common commercial methylating reagents according to the established reactivity hierarchy: Me₂Cl⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI [1]. This ranking, derived from systematic comparative studies of methyl transfer reactivity, positions trimethyloxonium tetrafluoroborate as the strongest commercially available electrophilic methylating agent, with only exotic reagents such as dimethylhalonium salts (Me₂X⁺SbF₆⁻) and transient species like the methyldiazonium cation (MeN₂⁺) exceeding its reactivity [2].

electrophilic methylation alkylating agent reactivity oxonium salt chemistry

pH Compatibility: Methylation at Neutral or Acidic pH Eliminates Requirement for Strongly Basic Conditions

Trimethyloxonium tetrafluoroborate methylates alcohols to methyl ethers at neutral or acidic pH, whereas both methyl iodide and dimethyl sulfate require strongly basic reaction conditions to effect the same transformation [1]. This mechanistic distinction arises because the trimethyloxonium cation is intrinsically electrophilic enough to react directly with the alcohol oxygen without requiring prior deprotonation to an alkoxide nucleophile, which is necessary for the weaker electrophiles MeI and (MeO)₂SO₂ [2].

alcohol methylation pH-sensitive substrates synthetic methodology

RNA Footprinting Kinetics: Approximately 90-Fold Faster Methylation Rate Than Dimethyl Sulfate

In RNA chemical probing applications, trimethyloxonium tetrafluoroborate methylates RNA approximately 90 times faster than the widely used dimethyl sulfate probe [1]. This substantial rate enhancement allows RNA structure interrogation on the second timescale rather than the minute timescale required for DMS probing, enabling time-resolved monitoring of RNA folding dynamics and direct measurement of through-space tertiary interactions as they form [2].

RNA structure probing time-resolved footprinting dimethyl sulfate alternative

Regioselectivity Control: Complete Reversal of Methylation Site on Ambident Nicotine Analogues in Gas Phase

In the gas phase, the nicotine analogue 3-(N,N-dimethylaminomethyl)pyridine undergoes exclusive methylation on the pyridine (sp²) nitrogen with trimethyloxonium tetrafluoroborate, in complete contrast to its behavior with methyl iodide in acetonitrile solution, which methylates exclusively on the sp³-nitrogen of the side chain . DFT calculations at the RHF/6-31G** level confirm that the pyridine-methylated product is thermodynamically more stable in the gas phase and that this regioselectivity reversal is an intrinsic property of the trimethyloxonium cation distinct from counterion effects .

gas phase chemistry regioselective methylation mass spectrometry

Superacid Stability: No H-D Exchange Detected After 30 Days at -30°C in HF/SbF₅ Superacid

The trimethyloxonium cation [(CH₃)₃O]⁺ demonstrates extraordinary stability in superacid media: attempted hydrogen-deuterium exchange in excess 1:1 HF/SbF₅ superacid at -30°C over a period of 30 days showed no detectable exchange whatsoever [1]. Theoretical calculations at the MP2/6-31G** level confirm that protonation (protosolvation) preferentially occurs at the oxygen lone pair rather than at any C–H bond, explaining the complete absence of exchange [2]. This stability profile is unique among organic cations and contrasts sharply with most organic species, which undergo rapid H-D exchange under superacid conditions.

superacid chemistry isotopic labeling protosolvation

N-Alkylation of Hindered Sulfonamides: Quantitative Methylation Where Diazomethane Completely Fails

In the N-methylation of N-arylsulfonyl-α-amino acid methyl esters bearing electron-releasing substituents on the aromatic ring, diazomethane is completely unsuccessful, yielding no detectable N-methylated product [1]. In contrast, trimethyloxonium tetrafluoroborate achieves direct and quantitative N-methylation of these same challenging substrates under mild conditions [2]. The study further demonstrates that triethyloxonium tetrafluoroborate is highly efficient for preparing the corresponding N-ethyl derivatives using an analogous protocol.

N-methylation sulfonamide alkylation amino acid derivatization

High-Value Application Scenarios for Trimethyloxonium Tetrafluoroborate Based on Verified Differential Performance


Methylation of Weakly Nucleophilic and Sterically Hindered Substrates Where Weaker Electrophiles Fail

Procurement of trimethyloxonium tetrafluoroborate is essential for laboratories requiring quantitative methylation of electron-deficient or sterically encumbered nucleophiles that are unreactive toward methyl iodide, dimethyl sulfate, or diazomethane. The established electrophilicity ranking (Me₃O⁺X⁻ > MeOTf > (MeO)₂SO₂ > MeI) directly translates to synthetic capability: substrates such as N-arylsulfonyl-α-amino acid esters with electron-releasing substituents undergo quantitative N-methylation with trimethyloxonium tetrafluoroborate but yield zero product with diazomethane [1]. For weakly nucleophilic metal-bound thiolates, trimethyloxonium tetrafluoroborate provides measurable alkylation kinetics where weaker electrophiles give impractically slow or undetectable rates [2].

pH-Sensitive Substrate Methylation Without Strongly Basic Conditions

Researchers working with acid- or base-labile substrates should prioritize trimethyloxonium tetrafluoroborate over methyl iodide or dimethyl sulfate because it methylates alcohols, carboxylic acids, and other oxygen nucleophiles at neutral or mildly acidic pH [1]. This property is critical for complex natural product derivatization (e.g., spirastrellolide synthesis) where strongly basic conditions (pH >12, required for MeI/DMS) would cause decomposition, epimerization, or undesired side reactions [2]. The tetrafluoroborate salt is capable of methylating polyfunctional carboxylic acids under mild conditions where acid- or base-catalyzed methods are ineffective .

Time-Resolved RNA Structure Probing Requiring Second-Timescale Kinetics

Structural biology laboratories conducting RNA footprinting experiments require trimethyloxonium tetrafluoroborate for time-resolved studies of RNA folding dynamics. The approximately 90-fold rate enhancement over dimethyl sulfate enables structure interrogation on the second timescale rather than minutes, allowing direct measurement of through-space tertiary interactions as RNA folds [1]. Dimethyl sulfate, despite its widespread use in static RNA structure mapping, is kinetically inadequate for capturing dynamic folding intermediates [2].

Cationic Polymerization Initiation with Enhanced Molecular Weight Control

Industrial polymer chemistry applications requiring initiation of cationic polymerization of epoxides, tetrahydrofurans, oxazolines, vinyls, and lactones can employ trimethyloxonium-based initiators as disclosed in patent literature [1]. When paired with non-nucleophilic counterions (e.g., perfluoroethylsulfonato-aluminate), trimethyloxonium cations initiate cationic polymerization with reduced chain termination compared to nucleophilic counterion systems, enabling higher molecular weight polymers [2]. This application leverages the intrinsic electrophilicity of the trimethyloxonium cation while mitigating decomposition pathways through appropriate counterion selection.

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